Ticagrelor Impurity M (CAS 274693-39-9): Mechanistic Origins, Analytical Profiling, and Control Strategies
Ticagrelor Impurity M (CAS 274693-39-9): Mechanistic Origins, Analytical Profiling, and Control Strategies
Executive Summary
As a Senior Application Scientist, I approach impurity profiling not merely as a regulatory checkbox, but as a fundamental exercise in understanding molecular stability. Ticagrelor, a potent P2Y12 receptor antagonist used to prevent thrombotic events, is susceptible to specific degradation pathways. Ticagrelor Impurity M (also known as Ticagrelor Sulfone, CAS 274693-39-9) represents a critical quality attribute (CQA) that dictates the shelf-life and safety profile of the final drug product [1]. This whitepaper dissects the mechanistic origins of Impurity M, establishes self-validating analytical protocols for its quantification, and provides actionable data for pharmaceutical formulation teams.
Chemical Profiling and Structural Causality
Ticagrelor contains a highly reactive propylthio ether moiety. While this functional group is essential for the drug's allosteric binding to the P2Y12 receptor, it acts as a thermodynamic sink for oxidative stress.
When exposed to reactive oxygen species (ROS), peroxides, or catalytic trace metals during manufacturing, the sulfur atom undergoes a sequential two-step oxidation. The transformation from a propylthio ether to a propylsulfonyl group (Impurity M) fundamentally alters the molecule's electronic distribution, increasing its polarity and steric bulk[2].
Table 1: Physicochemical Properties of Ticagrelor Impurity M
| Property | Specification / Value |
| Chemical Name | (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
| CAS Number | 274693-39-9 |
| Molecular Formula | C₂₃H₂₈F₂N₆O₆S |
| Molecular Weight | 554.57 g/mol |
| Solubility | Soluble in Methanol, Acetonitrile, and DMSO |
| Pharmacopeial Status | Recognized as an oxidative degradation product (EP/USP) |
Mechanistic Origin: The Oxidative Degradation Pathway
Understanding how Impurity M forms allows us to design robust control strategies. Forced degradation studies demonstrate that Ticagrelor is highly stable under acidic, neutral, and photolytic conditions, but exhibits profound vulnerability to oxidative and alkaline environments[3].
The oxidation of the thioether proceeds via a Ticagrelor Sulfoxide intermediate. Because the sulfoxide is relatively unstable and easily further oxidized, the reaction rapidly progresses to the stable Ticagrelor Sulfone (Impurity M).
Figure 1: Stepwise oxidative degradation pathway of Ticagrelor to Impurity M.
Table 2: Forced Degradation Profiling of Ticagrelor
| Stress Condition | Reagent / Temperature | Duration | Degradation Extent | Major Degradant Observed |
| Oxidative | 10% H₂O₂, 80°C | 5 Hours | High (~20-26%) | Impurity M (Sulfone) & Sulfoxide |
| Alkaline | 0.1N NaOH, 80°C | 5 Hours | Moderate (~15%) | De-ethylated product |
| Acidic | 0.1N HCl, 80°C | 5 Hours | Low (<5%) | None significant |
| Thermal | 105°C (Solid State) | 24 Hours | Low (<2%) | None significant |
Analytical Strategy: Why LC-MS over GC?
Given the high molecular weight (554.57 g/mol ) and the highly polar, non-volatile nature of the sulfone moiety, Gas Chromatography (GC) is fundamentally unsuitable due to thermal degradation risks in the injection port [1].
Therefore, a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) system coupled with a Photodiode Array (PDA) and Electrospray Ionization Mass Spectrometry (ESI-MS) is the self-validating standard. The PDA ensures peak purity via spectral overlay, while MS/MS provides definitive structural elucidation of the +32 Da mass shift (addition of two oxygen atoms) compared to the parent API [4].
Figure 2: Orthogonal analytical workflow for Impurity M detection.
Step-by-Step Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to empower scientists to troubleshoot effectively.
Protocol A: Forced Degradation & Impurity Generation
Objective: To intentionally generate Impurity M for use as a reference marker in method validation.
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Solubilization: Accurately weigh 100 mg of Ticagrelor API and transfer it into a 50 mL round-bottom flask. Dissolve in 5 mL of HPLC-grade Methanol.
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Causality: Methanol ensures complete solubilization of the hydrophobic API, preventing biphasic reaction kinetics.
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Oxidation Induction: Add 5 mL of 10% (v/v) Hydrogen Peroxide ( H2O2 ) to the solution.
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Causality: H2O2 acts as the primary oxidizing agent, driving the thioether to sulfoxide, and subsequently to the sulfone.
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Thermal Acceleration: Attach a reflux condenser and heat the mixture at 80°C for 5 hours.
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Causality: Elevated thermal energy overcomes the activation energy barrier required for the second oxidation step (sulfoxide → sulfone), maximizing the yield of Impurity M [3].
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Quenching & Dilution: Cool the flask to room temperature. Dilute a 1 mL aliquot with mobile phase to a final concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.
Protocol B: HPLC-PDA Quantification Method
Objective: Baseline separation of Ticagrelor and Impurity M.
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Stationary Phase Selection: Install a C18 column (e.g., 100 x 4.6 mm, 3.5 µm).
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Causality: The highly hydrophobic alkyl chains of the C18 phase effectively retain the non-polar cyclopropyl and difluorophenyl moieties of the analyte.
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Mobile Phase Preparation:
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Buffer (A): 0.1% Formic Acid in Milli-Q Water. (Causality: Formic acid suppresses the ionization of the triazolo-pyrimidine core, preventing peak tailing and improving resolution.)
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Organic (B): 100% Acetonitrile.
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Gradient Elution: Run a linear gradient from 20% B to 80% B over 20 minutes at a flow rate of 1.0 mL/min.
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Causality: Impurity M (sulfone) is more polar than the parent Ticagrelor (thioether). Under reversed-phase conditions, Impurity M will elute before the API. The gradient ensures sharp peak shapes for both compounds.
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Detection: Set the PDA detector to 254 nm.
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Causality: The conjugated triazolo-pyrimidine ring exhibits a strong UV absorbance maximum at this wavelength, allowing for high-sensitivity quantification (LOD typically < 0.3 µmol/L) [1].
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Conclusion
The control of Ticagrelor Impurity M (CAS 274693-39-9) is a critical parameter in the lifecycle management of Ticagrelor formulations. Because the API's thioether group is inherently susceptible to oxidation, manufacturing processes must strictly limit exposure to peroxides, atmospheric oxygen, and catalytic transition metals. By implementing the robust, causality-driven LC-MS and HPLC-PDA protocols outlined in this guide, analytical teams can ensure accurate impurity profiling, regulatory compliance, and ultimately, patient safety.
References
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SynZeal. "Ticagrelor Sulfone | 274693-39-9 Reference Standard." SynZeal Research. Available at: [Link]
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International Journal of Pharmaceutical Chemistry and Biological Sciences (IJPCBS). "DEVELOPMENT OF A VALIDATED HPLC-PDA METHOD FOR STABILITY INDICATING STUDY OF TICAGRELOR." IJPCBS. Available at: [Link]
